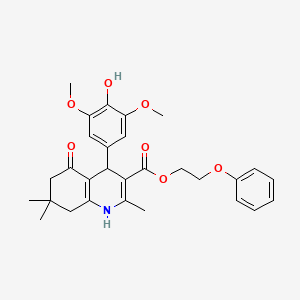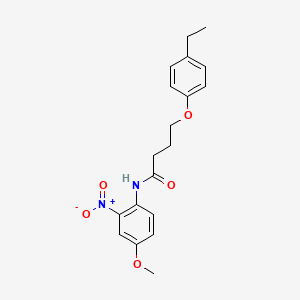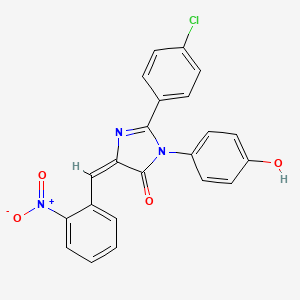![molecular formula C26H32N4O B4881721 4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine](/img/structure/B4881721.png)
4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine
Übersicht
Beschreibung
4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine, also known as BPPM, is a chemical compound that has been widely studied for its potential applications in scientific research. BPPM belongs to the class of morpholine derivatives and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine involves the inhibition of various signaling pathways, including the NF-κB pathway and the caspase pathway. 4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine has been found to inhibit the phosphorylation of IκBα, which prevents the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory cytokines. 4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine has also been shown to induce the cleavage of caspase-3 and caspase-9, leading to the activation of the caspase pathway and the induction of apoptosis.
Biochemical and Physiological Effects:
4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine has been found to exhibit various biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis, and the inhibition of cancer cell proliferation. 4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine in lab experiments is its ability to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. 4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine has also been found to exhibit low toxicity, making it a potentially safe and effective compound for use in scientific research.
However, one of the limitations of using 4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy. 4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine may also exhibit off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine. One potential direction is the investigation of the structure-activity relationship of 4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine and its derivatives, which may lead to the development of more potent and selective compounds for use in scientific research. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine, which may provide insights into its bioavailability and efficacy in vivo. Finally, the potential therapeutic applications of 4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine in the treatment of various diseases, such as cancer and inflammation, warrant further investigation.
Wissenschaftliche Forschungsanwendungen
4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine has been found to exhibit various scientific research applications, including the study of pain, inflammation, and cancer. 4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in lipopolysaccharide-stimulated macrophages. 4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine has also been found to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
In addition, 4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine has been studied for its potential anti-cancer properties. 4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase.
Eigenschaften
IUPAC Name |
4-[[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O/c1-2-4-22(5-3-1)23-6-8-24(9-7-23)26-25(18-27-28-26)20-29-12-10-21(11-13-29)19-30-14-16-31-17-15-30/h1-9,18,21H,10-17,19-20H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDMIKRMDXESID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CCOCC2)CC3=C(NN=C3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]methyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B4881643.png)
![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881645.png)
![4-(2-oxo-2H-chromen-3-yl)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4881647.png)
![ethyl 5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4881656.png)
![N,N-dibutyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4881670.png)




![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B4881694.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4881696.png)
![N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4881703.png)
![3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-propanone](/img/structure/B4881714.png)
